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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

Cat. No.: B047654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for mono-methyl

isophthalate, a key chemical intermediate. Due to the limited availability of public experimental

spectra, this guide utilizes predicted data from reputable modeling sources to provide a

detailed analysis of its spectroscopic characteristics. This information is crucial for the

identification, characterization, and quality control of mono-methyl isophthalate in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectral data for mono-methyl isophthalate

across various analytical techniques.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

8.65 s 1H Ar-H (Position 2)

8.28 d 1H Ar-H (Position 4 or 6)

8.15 d 1H Ar-H (Position 6 or 4)

7.60 t 1H Ar-H (Position 5)

3.94 s 3H -OCH₃

~11-13 br s 1H -COOH

Note: Predicted in DMSO-d₆. The chemical shift of the carboxylic acid proton can vary

significantly based on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Carbon Type Assignment

166.5 C -COOH

165.8 C -COOCH₃

134.5 CH Ar-C (Position 4 or 6)

133.0 C Ar-C (Position 1)

131.0 C Ar-C (Position 3)

130.5 CH Ar-C (Position 5)

129.8 CH Ar-C (Position 2)

129.2 CH Ar-C (Position 6 or 4)

52.5 CH₃ -OCH₃

Note: Predicted in DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Peak List
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2500 Broad O-H stretch (Carboxylic Acid)

~3050 Medium C-H stretch (Aromatic)

~2960 Weak C-H stretch (Methyl)

~1725 Strong C=O stretch (Ester)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, 1450 Medium C=C stretch (Aromatic)

~1250 Strong
C-O stretch (Ester and

Carboxylic Acid)

Table 4: Predicted Mass Spectrometry (Electron
Ionization) Peak List

m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

163 80 [M-OH]⁺

149 95 [M-OCH₃]⁺

121 60 [M-COOCH₃]⁺

91 40 [C₇H₇]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of mono-methyl isophthalate in approximately 0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and 1024 or more scans to achieve adequate signal-to-noise.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation: Place a small amount of the solid mono-methyl isophthalate powder

directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR

accessory.

Data Acquisition:

Obtain a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.
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Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Dissolve a small amount of mono-methyl isophthalate in a volatile

organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1

mg/mL.

Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

Gas Chromatography:

Inject 1 µL of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms).

A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to

250°C at 10°C/minute.

Mass Spectrometry:

The mass spectrometer is set to scan a mass range of m/z 40-400.

The ionization energy is typically set at 70 eV.

Visualizations
Experimental and Data Analysis Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis

processes for characterizing mono-methyl isophthalate.
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Caption: General experimental workflow for the spectroscopic analysis of mono-methyl

isophthalate.
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Caption: Logical workflow for the analysis and interpretation of spectral data.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of mono-
Methyl Isophthalate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047654#mono-methyl-isophthalate-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b047654?utm_src=pdf-body-img
https://www.benchchem.com/product/b047654#mono-methyl-isophthalate-spectral-data
https://www.benchchem.com/product/b047654#mono-methyl-isophthalate-spectral-data
https://www.benchchem.com/product/b047654#mono-methyl-isophthalate-spectral-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047654?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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